molecular formula C14H18N2O4S B2669617 1-((2,5-dimethoxy-4-methylphenyl)sulfonyl)-2-ethyl-1H-imidazole CAS No. 898644-95-6

1-((2,5-dimethoxy-4-methylphenyl)sulfonyl)-2-ethyl-1H-imidazole

Cat. No.: B2669617
CAS No.: 898644-95-6
M. Wt: 310.37
InChI Key: RLEOIYCMKIZGNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2,5-dimethoxy-4-methylphenyl)sulfonyl)-2-ethyl-1H-imidazole is a chemical compound with the molecular formula C14H18N2O4S and a molecular weight of 310.37 g/mol This compound is known for its unique structural features, which include a sulfonyl group attached to an imidazole ring, and two methoxy groups on the phenyl ring

Preparation Methods

The synthesis of 1-((2,5-dimethoxy-4-methylphenyl)sulfonyl)-2-ethyl-1H-imidazole typically involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with 2-ethylimidazole under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

1-((2,5-dimethoxy-4-methylphenyl)sulfonyl)-2-ethyl-1H-imidazole undergoes various types of chemical reactions, including:

Scientific Research Applications

1-((2,5-dimethoxy-4-methylphenyl)sulfonyl)-2-ethyl-1H-imidazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-((2,5-dimethoxy-4-methylphenyl)sulfonyl)-2-ethyl-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to diverse biological effects.

Comparison with Similar Compounds

1-((2,5-dimethoxy-4-methylphenyl)sulfonyl)-2-ethyl-1H-imidazole can be compared with similar compounds such as:

The unique combination of the sulfonyl and imidazole groups in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,5-dimethoxy-4-methylphenyl)sulfonyl-2-ethylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c1-5-14-15-6-7-16(14)21(17,18)13-9-11(19-3)10(2)8-12(13)20-4/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEOIYCMKIZGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1S(=O)(=O)C2=C(C=C(C(=C2)OC)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.